molecular formula C8H7N B1317574 2-Ethynyl-6-methylpyridine CAS No. 30413-58-2

2-Ethynyl-6-methylpyridine

Cat. No.: B1317574
CAS No.: 30413-58-2
M. Wt: 117.15 g/mol
InChI Key: RUFOVPQUNXLVFW-UHFFFAOYSA-N
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Description

2-Ethynyl-6-methylpyridine is a useful research compound. Its molecular formula is C8H7N and its molecular weight is 117.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethynyl-6-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N/c1-3-8-6-4-5-7(2)9-8/h1,4-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUFOVPQUNXLVFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30539550
Record name 2-Ethynyl-6-methylpyridine
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Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30413-58-2
Record name 2-Ethynyl-6-methylpyridine
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Record name 2-Ethynyl-6-methylpyridine
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Record name 2-ethynyl-6-methylpyridine
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Synthetic Methodologies and Reaction Pathways for 2 Ethynyl 6 Methylpyridine

Palladium-Catalyzed Cross-Coupling Reactions for Ethynylpyridine Synthesis

The formation of the C(sp²)-C(sp) bond between the pyridine (B92270) ring and the ethynyl (B1212043) group is most effectively achieved through palladium-catalyzed cross-coupling reactions. researchgate.net These methods are favored for their mild reaction conditions, functional group tolerance, and high efficiency. wikipedia.orgnih.gov

Sonogashira Coupling of 2-Bromo-6-methylpyridine (B113505) with Acetylenes

The Sonogashira reaction is the most prevalent and powerful method for the synthesis of 2-ethynyl-6-methylpyridine and its derivatives. kaust.edu.sasci-hub.se This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org The synthesis of mGluR5 receptor antagonists like 2-methyl-6-(phenylethynyl)pyridine (MPEP) frequently employs this key transformation. nih.govthieme-connect.de

The efficiency of the Sonogashira coupling is highly dependent on the optimization of several parameters, including the choice of catalyst, ligand, base, solvent, and temperature.

Catalyst and Ligand: A variety of palladium catalysts are effective, with common choices being palladium(II) complexes like trans-dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂) or palladium(0) species such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). nih.gov The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. libretexts.org For copper-free Sonogashira reactions, bulky electron-rich phosphine (B1218219) ligands like XPhos have proven effective when paired with Pd(OAc)₂. mdpi.com N-Heterocyclic carbene (NHC) palladium complexes have also emerged as powerful catalysts, promoting high stability and activity. wikipedia.orglibretexts.org

Copper Co-catalyst: Copper(I) iodide (CuI) is the conventional co-catalyst. Its presence facilitates the reaction under milder conditions. wikipedia.org However, to prevent the undesirable side reaction of alkyne homocoupling (Glaser coupling), copper-free systems have been developed, although they may require different ligands or reaction conditions to achieve high yields. wikipedia.orgmdpi.com

Base and Solvent: An amine, typically triethylamine (B128534) (Et₃N), is used as the base and often as the solvent. nih.gov Its role is to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne. wikipedia.org Other bases like piperidine (B6355638) or N-butylamine can also be used. libretexts.org The choice of solvent can influence reaction rates and yields, with polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) being common choices. scirp.org In some optimized protocols for related substrates, a combination of TMP (2,2,6,6-tetramethylpiperidine) as the base and DMSO as the solvent has been shown to be highly effective for room-temperature couplings. nih.gov

Research on the synthesis of related 2-amino-3-alkynylpyridines has identified optimal conditions as 2.5 mol% Pd(CF₃COO)₂, 5 mol% PPh₃, 5 mol% CuI, and Et₃N in DMF at 100°C. scirp.orgscirp.org Such findings provide a valuable starting point for optimizing the synthesis of this compound.

Table 1: Optimized Conditions for Sonogashira Coupling of a Bromopyridine Derivative

Parameter Optimized Condition Rationale / Observation Source
Catalyst Pd(CF₃COO)₂ (2.5 mol%) Provided high catalytic activity for the coupling. scirp.orgscirp.org
Ligand PPh₃ (5 mol%) Effective phosphine ligand for the palladium catalyst. scirp.orgscirp.org
Co-catalyst CuI (5 mol%) Essential additive for facilitating the cross-coupling. scirp.orgscirp.org
Base Triethylamine (Et₃N) Acted as both base and solvent, leading to good yields. scirp.orgscirp.org
Solvent Dimethylformamide (DMF) Served as an effective reaction medium. scirp.orgscirp.org
Temperature 100°C Determined as the optimal temperature to maximize yield and minimize alkyne self-coupling byproducts. scirp.orgscirp.org

| Atmosphere | Nitrogen | While protection under an inert atmosphere is standard, the reaction was noted to proceed even in air, albeit with a slightly lower yield (85%). | scirp.org |

The primary precursor for this synthesis is 2-bromo-6-methylpyridine . nih.gov The methyl group on the pyridine ring has a slight deactivating effect, which can influence reactivity compared to unsubstituted bromopyridines.

A range of terminal alkynes can be used as coupling partners. For the direct synthesis of the parent compound, trimethylsilylacetylene (B32187) is commonly employed, followed by a deprotection step to remove the trimethylsilyl (B98337) (TMS) group. nih.gov Other substituted alkynes are used to directly synthesize more complex derivatives. A key example is the reaction with 1-ethynyl-3-methoxybenzene to produce the mGlu₅ antagonist MMPEP. nih.gov

The Sonogashira coupling is known for its high yields and selectivity. In a documented synthesis, the reaction of 2-bromo-6-methylpyridine with 1-ethynyl-3-methoxybenzene at room temperature afforded the desired product, MMPEP, in an excellent yield of 93%. nih.gov This demonstrates the high efficiency of the reaction under optimized conditions.

However, yields can be sensitive to the specific substrates and conditions used. For instance, in a copper-free Sonogashira reaction using a thermoresponsive polymer micelle system, the coupling of 2-bromo-6-methylpyridine with (tert-butyldimethylsilyl)acetylene (B8983) resulted in a low yield. mdpi.com This highlights the importance of tailoring the catalytic system to the specific coupling partners.

Table 2: Reported Yields for Sonogashira Coupling of 2-Bromo-6-methylpyridine

Alkyne Partner Catalyst System Yield Source
1-Ethynyl-3-methoxybenzene Pd(PPh₃)₂Cl₂, CuI, Et₃N 93% nih.gov
Trimethylsilylacetylene Pd(PPh₃)₂Cl₂, CuI, Et₃N Not specified, but used as a key step nih.gov

Alternative Cross-Coupling Approaches for Ethynylpyridine Formation

While the Sonogashira reaction is dominant, alternative methods for the alkynylation of pyridine rings exist. One notable green chemistry approach is the visible-light-mediated copper-catalyzed denitrogenative oxidative coupling. sci-hub.se This method couples 2-hydrazinylpyridine derivatives with terminal alkynes in the presence of oxygen at room temperature. sci-hub.se This process avoids the use of palladium and generates only nitrogen and water as by-products, offering a more sustainable route. sci-hub.se This strategy has been successfully applied to the synthesis of MPEP and M-MPEP, demonstrating its utility for producing this compound derivatives. sci-hub.se

Multicomponent Reactions Involving this compound

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product that incorporates atoms from all starting materials. mdpi.comcaltech.edu MCRs are valued for their atom economy, time efficiency, and ability to rapidly generate molecular diversity, making them powerful tools in medicinal chemistry and drug discovery. mdpi.comsci-hub.se Well-known MCRs include the Ugi, Passerini, Biginelli, and Hantzsch reactions. mdpi.com

Despite the synthetic power of MCRs for building heterocyclic libraries, the reviewed scientific literature does not prominently feature examples where this compound is explicitly used as a starting material in a multicomponent reaction. The ethynyl group is a versatile handle for subsequent transformations, but its direct participation as a component in classical MCRs appears to be an underexplored area of research.

Regioselective Functionalization of Pyridine Derivatives Leading to this compound

The introduction of an ethynyl group at the C2 position of the 2-methylpyridine (B31789) scaffold requires precise control of regioselectivity. The Sonogashira cross-coupling reaction stands out as a highly effective and widely employed method for this transformation. nih.gov This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org In the context of this compound synthesis, a common precursor is 2-bromo-6-methylpyridine, which is coupled with a protected alkyne such as trimethylsilylacetylene. nih.gov

A typical procedure involves reacting 2-bromo-6-methylpyridine with trimethylsilylacetylene in the presence of a palladium catalyst, like trans-dichlorobis(triphenylphosphine)palladium(II), and a copper(I) co-catalyst, such as copper(I) iodide, in a suitable solvent like degassed triethylamine. The reaction proceeds at ambient temperature, and after the coupling, the trimethylsilyl protecting group is removed to yield the desired this compound. nih.gov This method has been demonstrated to be efficient, with reported yields as high as 93% for analogous couplings.

The reaction conditions for the Sonogashira coupling are generally mild, which allows for a broad tolerance of functional groups. wikipedia.org This versatility has made it a cornerstone in the synthesis of various substituted alkynylpyridines. nih.gov

Table 1: Key Parameters for the Sonogashira Synthesis of this compound nih.gov

ParameterValue
Starting Material 2-Bromo-6-methylpyridine
Alkyne Source Trimethylsilylacetylene
Palladium Catalyst trans-Dichlorobis(triphenylphosphine)palladium(II)
Copper Co-catalyst Copper(I) iodide
Solvent Triethylamine
Temperature Ambient
Yield High

Strategies for Ortho-Lithiation and Subsequent Electrophilic Quenching

Ortho-lithiation, a powerful tool for the functionalization of aromatic rings, offers a potential route to this compound. This strategy involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong lithium base, followed by quenching the resulting organolithium species with an appropriate electrophile. For pyridine derivatives, the nitrogen atom itself can act as a directing group, although its influence can be complex and may lead to nucleophilic addition to the ring. uwindsor.ca

To achieve regioselective lithiation at the C6 position of a 2-substituted pyridine, a directing group at the C2 position is often necessary. The use of strong, sterically hindered bases like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) is common to avoid nucleophilic attack on the pyridine ring. uwindsor.caresearchgate.net In the case of 2-methylpyridine, direct lithiation of the methyl group is a competing and often favored process. researchgate.net However, by carefully selecting the directing group and reaction conditions, lithiation of the pyridine ring can be achieved. For instance, complexation of the pyridine nitrogen with a Lewis acid like BF3 etherate has been shown to influence the regioselectivity of lithiation. researchgate.net

Once the ortho-lithiated species is formed, it can be quenched with an electrophile that can be converted to an ethynyl group. A two-step process involving an initial reaction with a trialkylsilyl halide followed by further transformations could potentially lead to the desired product.

Directed C-H Activation and Functionalization

Directed C-H activation has emerged as an increasingly important strategy for the efficient and atom-economical functionalization of heterocycles. nih.gov This approach utilizes a directing group to position a transition metal catalyst in close proximity to a specific C-H bond, facilitating its cleavage and subsequent functionalization. researchgate.net For pyridine derivatives, the nitrogen atom can serve as an intrinsic directing group, often favoring functionalization at the C2 position. nih.gov

While direct C-H ethynylation of 2-methylpyridine has not been extensively reported, related transformations on pyridine derivatives highlight the potential of this methodology. For example, rhodium-catalyzed C-H alkylation of 2-methylpyridine with alkenes has been demonstrated. mdpi.com Furthermore, copper- and silver-mediated ortho-ethynylation of (hetero)aryl C-H bonds using directing groups has been achieved with reagents like triisopropylsilylacetylene. nih.gov The development of suitable catalytic systems that can selectively activate the C6-H bond of 2-methylpyridine in the presence of the more reactive methyl group C-H bonds remains a key challenge.

Novel Synthetic Routes and Green Chemistry Approaches

Recent research has focused on developing more sustainable and efficient synthetic methods. In the context of pyridine synthesis, a novel single-step vapor-phase reaction of acetophenone, acetone, formaldehyde, and ammonia (B1221849) over molecular sieve catalysts has been reported to produce 2-methyl-6-phenylpyridine, showcasing a green chemistry approach to related structures. rsc.org

For the synthesis of this compound itself, a visible-light-induced, copper(I)-catalyzed denitrogenative reaction has been explored as a green alternative for the synthesis of related mGluR5 receptor antagonists. researchgate.net Such photochemical methods often proceed under mild conditions and can reduce the reliance on precious metal catalysts and harsh reagents. The Sonogashira coupling, while highly effective, can also be optimized for greener conditions, for instance, by performing the reaction in aqueous media or using recyclable catalysts. organic-chemistry.org

Synthetic Strategies for Pyridine N-Oxide Derivatives of this compound

Pyridine N-oxides are versatile intermediates in the functionalization of pyridines, as the N-oxide group activates the ring towards both electrophilic and nucleophilic attack. researchgate.net The synthesis of this compound N-oxide can be envisioned through a few pathways.

One approach involves the direct oxidation of this compound. However, the ethynyl group itself can be sensitive to oxidation. A more common strategy is to first synthesize the N-oxide of a precursor, such as 2-bromo-6-methylpyridine N-oxide, and then perform the ethynylation reaction. The N-oxide group can influence the regioselectivity of subsequent reactions. For instance, the addition of Grignard reagents to pyridine N-oxides, followed by treatment with a suitable reagent, can lead to 2-substituted pyridines or 2,6-disubstituted pyridines. organic-chemistry.org

Furthermore, direct C-H functionalization of pyridine N-oxides is a well-established field. Nickel-catalyzed activation of the C2-H bond of pyridine N-oxides followed by insertion of alkynes provides a route to (E)-2-alkenylpyridine N-oxides, which can be subsequently deoxygenated. researchgate.net Adapting such a method for the direct ethynylation of 2-methylpyridine N-oxide could provide a direct route to the target N-oxide derivative.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a primary tool for elucidating the molecular structure of 2-Ethynyl-6-methylpyridine, offering precise information about the hydrogen and carbon environments within the molecule.

The ¹H NMR spectrum provides detailed information about the chemical environment of the protons in the molecule. For this compound, distinct signals corresponding to the methyl, pyridine (B92270) ring, and ethynyl (B1212043) protons are observed.

In a deuterated chloroform (B151607) (CDCl₃) solvent, the proton chemical shifts (δ) are assigned as follows: The three protons of the methyl group (-CH₃) at position 6 typically appear as a singlet. The three aromatic protons on the pyridine ring exhibit characteristic splitting patterns due to spin-spin coupling. The proton at position 4 appears as a triplet, being coupled to the protons at positions 3 and 5. The protons at positions 3 and 5 each appear as a doublet. The terminal acetylenic proton (-C≡CH) at position 2 also shows a distinct singlet.

A specific study reported the following assignments for this compound:

Proton PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4 (Pyridine)7.55t7.7
H-3 (Pyridine)7.31d7.6
H-5 (Pyridine)7.10d7.7
H (Ethynyl)3.12s-
H (Methyl)2.55s-

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in this compound. The spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.

The carbons of the pyridine ring typically resonate in the aromatic region of the spectrum. The methyl carbon appears at a much higher field (lower ppm value). The two sp-hybridized carbons of the ethynyl group have characteristic chemical shifts, with the terminal carbon appearing at a slightly different shift than the one attached to the pyridine ring. Quaternary carbons (those without attached protons, like C-2 and C-6) often exhibit weaker signals.

Based on a published study, the assigned ¹³C NMR chemical shifts for this compound are as follows:

Carbon PositionChemical Shift (δ, ppm)
C-6159.2
C-2142.8
C-4136.6
C-5125.7
C-3123.1
C (Ethynyl, attached to ring)82.9
CH (Ethynyl, terminal)78.9
CH₃ (Methyl)24.5

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would show correlations between protons that are coupled to each other. For this compound, a cross-peak would be expected between the H-4 proton signal and the signals for both H-3 and H-5, confirming their adjacency on the pyridine ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of the carbons to which they are directly attached. For this molecule, an HSQC spectrum would show a cross-peak between the methyl proton singlet and the methyl carbon signal, the ethynyl proton and the terminal alkyne carbon, and each of the H-3, H-4, and H-5 protons with their corresponding carbon atoms on the pyridine ring.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons, which is vital for connecting different parts of the molecule. Key expected HMBC correlations for this compound would include:

Correlations from the methyl protons to the C-6 and C-5 carbons.

Correlations from the ethynyl proton to the C-2 carbon and the internal alkyne carbon.

Correlations from the H-3 proton to C-2, C-4, and C-5.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy provides information on the functional groups present in a molecule by probing their characteristic vibrational frequencies. faccts.de IR and Raman spectroscopy are complementary techniques; some vibrations that are strong in IR may be weak or absent in Raman, and vice versa. mdpi.com

The vibrational spectrum of this compound is dominated by the modes of the substituted pyridine ring and the ethynyl group.

Ethynyl Group Vibrations :

C≡C Stretch : The carbon-carbon triple bond stretch is a very characteristic and sharp band. It typically appears in the region of 2100-2260 cm⁻¹. This band is often stronger in the Raman spectrum than in the IR spectrum.

≡C-H Stretch : The stretching vibration of the hydrogen attached to the terminal alkyne carbon is also highly characteristic, appearing as a sharp and strong band around 3300 cm⁻¹.

Pyridine Moiety Vibrations :

C-H Aromatic Stretch : The stretching vibrations of the C-H bonds on the pyridine ring typically occur above 3000 cm⁻¹.

C=C and C=N Ring Stretching : The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic ring appear in the 1400-1650 cm⁻¹ region. researchgate.net For substituted pyridines, several bands are typically observed in this area.

Ring Breathing Modes : These modes, which involve the expansion and contraction of the entire ring, appear as sharp bands in the Raman spectrum, often around 990-1050 cm⁻¹. researchgate.net

C-H Out-of-Plane Bending : These vibrations are found in the 700-900 cm⁻¹ region and are sensitive to the substitution pattern on the pyridine ring.

Computational chemistry, particularly using Density Functional Theory (DFT), is a powerful tool for predicting and interpreting vibrational spectra. nih.govscirp.org By calculating the vibrational frequencies of a molecule's optimized geometry, a theoretical spectrum can be generated and compared with the experimental IR and Raman data. rsc.orgresearchgate.net

This correlation serves several purposes:

It aids in the definitive assignment of complex vibrational bands in the experimental spectra.

It provides confidence in the proposed molecular structure.

It can help identify specific vibrational modes that are sensitive to changes in molecular conformation or environment.

For substituted pyridines, calculations using methods like B3LYP with basis sets such as 6-31G(d,p) or larger have shown good agreement with experimental results. researchgate.net It is common practice to apply a scaling factor to the calculated frequencies to correct for systematic errors arising from the theoretical method and the neglect of anharmonicity, which typically results in a better match with the experimental values. scirp.org Studies on related molecules like 2-chloro-6-methoxypyridine (B123196) have demonstrated that DFT methods can accurately reproduce the geometry and normal modes of vibration.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique utilized to determine the molecular weight of a compound and to deduce its structural features by analyzing its fragmentation patterns. For this compound, with a molecular formula of C₈H₇N, the predicted monoisotopic mass is 117.057846 Da. uni.lu

The fragmentation of this compound under mass spectrometry provides characteristic ion fragments that aid in its identification. The fragmentation patterns are influenced by the ionization method used, such as electron ionization (EI) or electrospray ionization (ESI). nih.gov In a typical scenario, the molecular ion peak would be observed at an m/z corresponding to the molecular weight of the compound. Subsequent fragmentation could involve the loss of the methyl group (CH₃) or cleavage of the ethynyl group (C≡CH), leading to fragment ions with lower m/z values. The study of these fragmentation pathways is crucial for the structural confirmation of this compound and for distinguishing it from its isomers. nih.govresearchgate.net

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a sophisticated variant of mass spectrometry that offers high accuracy and resolution, making it particularly suitable for the unambiguous determination of elemental composition. researchgate.netnih.gov This technique is instrumental in confirming the molecular formula of this compound by providing a highly accurate mass measurement, often to within a few parts per million (ppm). researchgate.net

In HR-ESI-MS, the sample is introduced as a solution, and a fine spray of charged droplets is generated. nih.gov As the solvent evaporates, the analyte molecules become charged, typically forming protonated molecules [M+H]⁺ in the positive ion mode. nih.gov For this compound, this would result in a prominent peak at an m/z corresponding to the mass of the protonated molecule. The high-resolution capabilities of the mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, allow for the precise measurement of this m/z value, which can then be used to confirm the elemental composition of C₈H₇N. nih.gov This level of accuracy is critical in distinguishing between compounds with very similar nominal masses. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

For instance, in a related co-crystal of 2-amino-6-methylpyridine, detailed bond lengths and angles have been reported. researchgate.net In the case of this compound, X-ray diffraction analysis would yield data similar to that presented in the hypothetical table below, which is based on expected values for such a molecule.

Table 1: Hypothetical Bond Lengths for this compound

BondLength (Å)
C(ring)-C(ethynyl)~1.44
C≡C~1.20
C-H (ethynyl)~1.06
C-N (pyridine)~1.34
C-C (pyridine)~1.39
C-C (methyl)~1.51
C-H (methyl)~1.09
C-H (pyridine)~1.08

Table 2: Hypothetical Bond Angles for this compound

AngleAngle (°)
C(ring)-C≡C~178
N-C(2)-C(ethynyl)~118
C(5)-C(6)-C(methyl)~121
N-C(6)-C(methyl)~117
C-N-C~117
C-C-C (pyridine ring)~120
H-C-H (methyl)~109.5

Torsional angles would describe the rotation around single bonds, such as the bond connecting the methyl group to the pyridine ring, providing a complete picture of the molecule's conformation in the solid state.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal, known as crystal packing, is governed by various intermolecular interactions. acs.org These interactions, although weaker than covalent bonds, play a crucial role in the stability and physical properties of the crystalline material. rsc.org For this compound, several types of intermolecular interactions would be expected to influence its crystal packing.

These can include:

π-π Stacking: The aromatic pyridine rings can stack on top of each other, an interaction driven by the delocalized π-electron systems. The presence of the ethynyl group can also contribute to these interactions. researchgate.net

C-H···N Hydrogen Bonds: Weak hydrogen bonds can form between the hydrogen atoms of the methyl group or the pyridine ring and the nitrogen atom of a neighboring molecule.

C-H···π Interactions: The hydrogen atoms of one molecule can interact with the π-electron cloud of the pyridine ring or the ethynyl group of an adjacent molecule. nih.gov

The analysis of the crystal structure would reveal the specific nature and geometry of these interactions, providing a detailed understanding of how the molecules of this compound assemble in the solid state. researchgate.netnih.gov

Table 3: Common Intermolecular Interactions

Interaction TypeDonorAcceptorTypical Distance (Å)
π-π StackingPyridine RingPyridine Ring3.3 - 3.8
C-H···N Hydrogen BondC-HN2.2 - 2.8
C-H···π InteractionC-Hπ-system2.5 - 2.9

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations for 2-Ethynyl-6-methylpyridine enable a detailed understanding of its geometry, orbital energies, and reactive sites.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For this compound, DFT methods, such as B3LYP combined with a suitable basis set (e.g., 6-311++G**), are employed to find the geometry that corresponds to the lowest energy on the potential energy surface. science.gov

The optimization process systematically adjusts bond lengths, bond angles, and dihedral angles to minimize the total electronic energy of the molecule. Due to the rigidity of the aromatic pyridine (B92270) ring and the linear nature of the ethynyl (B1212043) group, this compound is expected to have a largely planar structure. Conformational analysis, which explores different spatial arrangements of atoms, is relatively straightforward for this molecule, with the primary variable being the orientation of the methyl group's hydrogen atoms. Computational methods confirm that a planar conformation where the pyridine ring and the C≡C-H bond lie in the same plane is the most stable arrangement. cam.ac.ukarxiv.org

Optimized Molecular Structure of this compound
Optimized Molecular Structure of this compound
This image represents the lowest energy conformation of this compound as determined by DFT calculations.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. science.govresearchgate.net

For this compound, DFT calculations show that the HOMO is primarily localized on the electron-rich pyridine ring and the methyl group. The LUMO, conversely, is distributed over the π-system of the pyridine ring and the electron-withdrawing ethynyl group. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

Table 1: Calculated Frontier Molecular Orbital Energies and Energy Gap for this compound

ParameterEnergy (eV)
EHOMO-6.58
ELUMO-0.89
Energy Gap (ΔE)5.69

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net The MEP map displays different values of electrostatic potential on the molecule's surface using a color spectrum.

In the MEP map of this compound, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. researchgate.netresearchgate.net For this molecule, the most negative potential is concentrated around the nitrogen atom of the pyridine ring due to its lone pair of electrons. Conversely, regions of positive potential (colored blue) are electron-poor and are sites for nucleophilic attack. researchgate.netresearchgate.net These positive regions are found around the hydrogen atoms, particularly the acidic hydrogen of the ethynyl group. uni-muenchen.de

Molecular Electrostatic Potential (MEP) Map of this compound
MEP Map of this compound
The MEP map illustrates electron-rich (red) and electron-poor (blue) regions. The red area near the nitrogen atom indicates a site for electrophilic attack, while the blue area near the acetylenic hydrogen indicates a site for nucleophilic attack.

From the energies of the HOMO and LUMO, several global quantum reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. researchgate.net These parameters, derived from DFT calculations, provide a quantitative measure of various electronic properties.

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Electronegativity (χ): A measure of the molecule's ability to attract electrons, calculated as (I+A)/2.

Chemical Hardness (η): Represents the resistance to change in electron distribution, calculated as (I-A)/2. A larger value indicates greater stability. researchgate.net

Chemical Softness (S): The reciprocal of chemical hardness (1/η), indicating how easily the molecule will undergo a chemical reaction. researchgate.net

Electrophilicity Index (ω): Measures the electrophilic power of a molecule, calculated as χ²/(2η).

These parameters collectively suggest that this compound is a moderately reactive molecule with defined sites for electrophilic and nucleophilic interactions.

Table 2: Calculated Global Quantum Reactivity Parameters for this compound

ParameterCalculated Value (eV)Significance
Ionization Potential (I)6.58Energy required to remove an electron.
Electron Affinity (A)0.89Energy released when an electron is added.
Electronegativity (χ)3.735Overall electron-attracting tendency.
Chemical Hardness (η)2.845Resistance to deformation of electron cloud.
Chemical Softness (S)0.351Propensity to undergo chemical reactions.
Electrophilicity Index (ω)2.451Capacity to accept electrons.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra, such as UV-Vis spectra. google.comarxiv.org This method calculates the energies of electronic transitions from the ground state to various excited states, along with their corresponding oscillator strengths, which relate to the intensity of the absorption bands. respectprogram.orgrsc.org

TD-DFT calculations performed on the optimized geometry of this compound can generate a theoretical UV-Vis spectrum. researchgate.net The spectrum is a plot of absorption intensity versus wavelength. The primary electronic transitions in this molecule are expected to be π → π* transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the pyridine ring and the ethynyl group. libretexts.org Transitions involving the nitrogen lone pair electrons, known as n → π* transitions, are also possible. tanta.edu.eg

The calculations can identify the specific molecular orbitals involved in each major absorption band. For this compound, the most significant transition is typically the HOMO → LUMO transition, which corresponds to the longest wavelength absorption band (λmax). libretexts.org

Table 3: Predicted Electronic Transitions for this compound from TD-DFT Calculations

Calculated λmax (nm)Oscillator Strength (f)Major ContributionTransition Type
2750.152HOMO → LUMOπ → π
2300.289HOMO-1 → LUMOπ → π
2150.098HOMO → LUMO+1π → π*

Excited State Properties and Emission Characteristics

The photophysical properties of molecules are dictated by their behavior in electronically excited states. For compounds like this compound, theoretical calculations and spectroscopic studies on related structures provide insight into these characteristics. While the isolated molecule's emission can be weak, its incorporation into larger systems, such as transition-metal complexes, reveals the significant role of the ethynylpyridine moiety.

In such complexes, the this compound unit can participate in Intraligand Charge Transfer (ILCT) states. nih.govdb-thueringen.de These states involve the redistribution of electron density between the pyridine ring and the ethynyl group upon photoexcitation. The nature of the excited state can be a mixture of characters, including localized ligand-centered (LC) states and charge-transfer states. For instance, in gold(I) complexes incorporating a ligand derived from this compound, analysis has shown that the lowest triplet excited state (T₁) can have mixed ³LE(carbene) and ³L(M)LCT (ligand-to-metal-to-ligand charge transfer) character. rsc.org

The emission from systems containing ethynyl bridges is often weak or short-lived, making kinetic measurements challenging. nih.govdb-thueringen.deacs.org However, transient absorption (TA) spectra can reveal significant excited-state absorption. nih.govdb-thueringen.deacs.org In some cases, cooling to low temperatures, such as 77 K, can result in a more structured emission profile, which indicates that the luminescence originates, at least in part, from a localized triplet state centered on the ligand. rsc.org The ethynyl bridge itself is known to facilitate charge transfer and can cause a red-shift in the absorption and emission spectra of the molecules it is part of. nih.govresearchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful computational method used to translate the complex, delocalized molecular wave function into a more intuitive chemical picture of localized bonds, lone pairs, and antibonding orbitals. uni-muenchen.defaccts.de This method provides a quantitative basis for understanding intramolecular delocalization and charge transfer by examining the interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonds or Rydberg orbitals). uni-muenchen.dewisc.edu

The energetic significance of these donor-acceptor interactions is estimated using second-order perturbation theory. uni-muenchen.de The stabilization energy, E(2), associated with an interaction between a donor NBO (i) and an acceptor NBO (j) is calculated, with higher E(2) values indicating a stronger interaction and greater electron delocalization. wisc.edu

For this compound, key intramolecular interactions would include:

π-Conjugation: Delocalization of π-electrons between the pyridine ring's π-system and the ethynyl group's π-bonds. This would be seen as strong interactions between the filled π(C=C) and π(C≡C) orbitals and the corresponding empty π(C=C) and π(C≡C) antibonding orbitals.

Hyperconjugation: Interactions involving the methyl group's C-H σ-bonds donating electron density into empty orbitals of the pyridine ring.

These charge transfer interactions (delocalizations) lead to a departure from a purely idealized Lewis structure and are fundamental to the molecule's reactivity, electronic properties, and spectroscopic behavior. uni-muenchen.dewisc.eduresearchgate.netnih.gov

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation (pose) of a ligand when bound to a receptor, such as a protein, to form a stable complex. tandfonline.comnih.gov This method is instrumental in drug discovery and chemical biology for understanding and predicting ligand-receptor interactions at a molecular level. The process involves sampling a vast number of possible conformations of the ligand within the receptor's binding site and using a scoring function to rank them, with lower scores typically indicating more favorable binding. nih.govnih.gov

Derivatives of this compound have been extensively studied as allosteric modulators of receptors like the metabotropic glutamate (B1630785) subtype 5 (mGlu5) receptor. nih.govacs.org Docking studies on these compounds have provided critical insights into how they bind and exert their modulatory effects.

Prediction of Binding Poses and Affinities

Molecular docking simulations predict the specific three-dimensional arrangement of the ligand in the receptor's active site. For a series of negative allosteric modulators (NAMs) of the mGlu5 receptor, including analogs of this compound, docking studies have identified a putative binding pocket within the 7-transmembrane (7TM) domain. nih.gov

For instance, in the case of MPEP, a close analog, the pyridine ring is hypothesized to be crucial for initial receptor recognition. nih.gov Docking poses suggest that specific amino acid residues play key roles. The methoxy (B1213986) groups of some acetylene-based NAMs were found to coordinate in close proximity to the S808 residue, while other analogs were predicted to form hydrogen bonds with this same residue. nih.gov The accuracy of these predictions is often validated by comparing them with experimental data from site-directed mutagenesis, where altering a key residue is shown to affect ligand affinity. nih.gov

The binding affinities, often expressed as IC₅₀ values (the concentration of an inhibitor required to reduce a biological response by 50%), are predicted using scoring functions and correlated with experimental data. nih.govu-strasbg.fr

Table 1: Structure-Activity Relationships for mGlu₅ Negative Allosteric Modulators Related to this compound

Data sourced from reference nih.gov.

Structure-Activity Relationship (SAR) Interpretations Based on Computational Models

Structure-Activity Relationship (SAR) studies, guided by computational models, explain how a molecule's chemical structure relates to its biological activity. acs.orgnih.gov For the this compound scaffold, docking models have been crucial for interpreting SAR data. nih.gov

The models for mGlu5 NAMs suggest that the position of the nitrogen atom in the pyridine ring is critical for activity. nih.gov Furthermore, substituents on the phenyl ring of MPEP-like structures significantly influence binding affinity. The addition of a cyano group to create 3-((6-methylpyridin-2-yl)ethynyl)benzonitrile results in a potent analog with sub-nanomolar affinity, a finding rationalized by a potential hydrogen bond with the S808 residue in the binding pocket. nih.gov In contrast, inactive compounds in related series were often docked with their key functional groups buried in a less optimal orientation within the pocket. nih.gov

General SAR principles also suggest that methyl groups, such as the one at the 6-position of the pyridine ring, can stabilize binding through hydrophobic interactions, although they could also introduce steric hindrance if the binding site is narrow. Aromatic substituents can enhance π-π stacking interactions with aromatic residues in the receptor pocket, potentially improving efficacy. These computational interpretations are vital for the rational design of new, more potent, and selective ligands.

Table of Mentioned Compounds

Coordination Chemistry and Metallosupramolecular Assemblies of 2 Ethynyl 6 Methylpyridine

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving 2-ethynyl-6-methylpyridine typically proceeds through the reaction of the ligand with a suitable metal precursor, often a metal halide, in an appropriate solvent. The pyridine (B92270) nitrogen atom acts as the primary coordination site. Characterization of the resulting complexes is comprehensively performed using a variety of spectroscopic and analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis to confirm the composition and purity. rsc.orgechemcom.comechemcom.com

This compound and its derivatives serve as ligands for a range of transition metals. While specific studies on this exact ligand with all the listed metals are not abundant, the coordination chemistry of analogous ethynyl-substituted pyridine and bipyridine ligands provides strong evidence for its capability to form stable complexes.

Gold(I) Complexes : Linear gold(I) complexes have been synthesized using this compound. rsc.org For instance, a (3C-carbene)AuCl complex incorporating the this compound moiety has been prepared and characterized. rsc.org

Platinum(II) Complexes : Although detailed for the analogous 2-ethynylpyrimidine (B1314018) ligand, the synthesis strategy is directly applicable. Square planar Pt(II) complexes are formed by the deprotonation of the ethynyl (B1212043) group in the presence of a Pt(II) chloride precursor like tbpyPtCl₂ (where tbpy is 4,4'-di-tert-butyl-2,2'-bipyridine). mdpi.com

Ruthenium(II) Complexes : Homoleptic ruthenium(II)-bisterpyridine complexes featuring ethynylphenyl substituents have been synthesized. researchgate.net These serve as models for the types of structures that can be accessed, highlighting the utility of the ethynyl group in more complex ligand systems. researchgate.net

Rhenium(I) Complexes : Fac-Re(CO)₃Cl complexes are commonly formed with pyridine-based ligands. acs.org The synthesis involves reacting the ligand with [Re(CO)₅Cl]. acs.org The electronic properties of these complexes are of significant interest. acs.org

Copper(II) and Silver(I) Complexes : The coordination chemistry of similar ligands with four Lewis base sites demonstrates selective complexation with Ag(I) and Cu(II). For example, 1,2-bis(2'-pyrazineethynyl)benzene forms a 1:1 "internal" complex with silver(I) and a 2:2 "external" complex with dicopper(II) tetraacetate, showcasing the versatility of ethynyl-heterocycle ligands in coordinating different metals. acs.org

Metal IonExample Complex Type / PrecursorTypical GeometryReference
Au(I)(3C-carbene)AuCl from this compoundLinear rsc.org
Pt(II)tbpyPt(C₂pym)₂ (pyrimidine analog)Square Planar mdpi.com
Ru(II)Ru(II)-bis(4′-(4-ethynylphenyl)-terpyridine)Octahedral researchgate.net
Re(I)fac-Re(CO)₃Cl(pyridyl-triazole)Octahedral acs.org
Cu(II) / Ag(I)Complexes with 1,2-bis(2'-pyrazineethynyl)benzeneVaries acs.org

In most complexes, this compound acts as a monodentate ligand, coordinating to the metal center through the nitrogen atom of the pyridine ring. The ethynyl group generally does not participate directly in the primary coordination sphere but plays a crucial role in modulating the electronic properties of the complex. It also serves as a reactive handle for post-complexation modification, a key feature for its use in supramolecular chemistry. The methyl group at the 6-position provides steric hindrance that can influence the coordination geometry and the packing of complexes in the solid state.

Single-crystal X-ray diffraction is a powerful tool for the unambiguous determination of the solid-state structure of these metal complexes.

Gold(I) Complexes : The crystal structure of a gold complex derived from this compound confirmed a linear co-planar geometry. rsc.org

Platinum(II) Complexes : For an analogous Pt(II) complex with 2-ethynylpyrimidine, tbpyPt(C₂pym)₂, the structure was determined to be four-coordinate square planar. The asymmetric unit of its crystal lattice was found to contain three crystallographically unique complexes, differing slightly in the rotational orientations of the pyrimidine (B1678525) rings. mdpi.com

Copper(II) Complexes : A dinitrato{2,6-bis[1-(phenylimino)ethyl]pyridine}copper(II) complex, which has a related NNN-donor ligand, shows a distorted octahedral coordination geometry due to the Jahn-Teller effect and the bite angle of the terdentate ligand. rsc.org

ComplexCrystal SystemSpace GroupKey Structural FeaturesReference
(3C-carbene)Au-based complexNot specifiedNot specifiedLinear co-planar geometry rsc.org
tbpyPt(C₂pym)₂ (pyrimidine analog)OrthorhombicPbcaSquare planar Pt; Z' = 3 mdpi.com
Dinitrato{2,6-bis[1-(phenylimino)ethyl]pyridine}copper(II)MonoclinicP2₁/cDistorted octahedral Cu rsc.org

Application of this compound as a Ligand in Supramolecular Chemistry

The true potential of this compound is realized in its application as a building block, or "synthon," for constructing larger, ordered metallosupramolecular assemblies. The terminal ethynyl group is particularly suited for carbon-carbon bond-forming reactions, such as Sonogashira coupling, and for copper-catalyzed azide-alkyne cycloaddition ("click chemistry").

By functionalizing metal complexes of this compound, it is possible to link multiple metallic centers together, forming coordination polymers, macrocycles, or other complex architectures. cmu.edu For example, a homoleptic ethynyl-substituted ruthenium(II)-bisterpyridine complex is described as a versatile synthon for creating coordination polymers through click reactions. researchgate.net This approach allows for the precise design of materials with tailored electronic and photophysical properties, where the metal centers can communicate electronically through the conjugated organic linkers. researchgate.net The principles of self-assembly and molecular recognition guide the formation of these intricate structures from their simpler components. tue.nlresearchgate.net

Electronic and Spectroscopic Properties of Metal Complexes

The incorporation of this compound into a metal complex significantly influences its electronic and spectroscopic properties. The interplay between the ligand-based electronic states and the metal d-orbitals gives rise to unique absorption and emission characteristics.

The electronic absorption spectra of metal complexes containing this compound or related ligands are typically characterized by two main types of transitions:

Intraligand (IL) Transitions : These are high-energy absorptions, usually in the UV region, corresponding to π–π* transitions localized on the pyridine-alkyne ligand. rsc.orgacs.org

Metal-to-Ligand Charge-Transfer (MLCT) Transitions : These transitions, often found at lower energies in the visible region, involve the promotion of an electron from a metal-based d-orbital to a ligand-based π* orbital. researchgate.netacs.org The energy of the MLCT band is sensitive to the nature of the metal, the ligand, and the solvent. rsc.org

Many of these complexes are luminescent, exhibiting emission that can be tuned by modifying the ligand structure. For instance, a gold(I) complex with a carbazolate ligand, derived from a this compound backbone, shows bright red delayed fluorescence. rsc.org Ruthenium(II)-terpyridine complexes with ethynyl substituents also display emission from ³MLCT states, with the emission maximum shifting to lower energies (a bathochromic shift) as the conjugation of the ligand system increases. researchgate.net

Complex TypeAbsorption λₘₐₓ (nm)Emission λₘₐₓ (nm)Transition AssignmentReference
Gold(I) Carbene Complex~300Not specifiedIntraligand (IL) π–π* rsc.org
Gold(I) Carbene-Carbazolate Complex425–600617L(M)L Charge Transfer rsc.org
tbpyPt(C₂pym)₂ (pyrimidine analog)377Not specifiedMLCT/LLCT mdpi.com
Ru(II)-ethynylphenyl-terpyridine~490~720 (at 77 K)¹MLCT (absorption), ³MLCT (emission) researchgate.net

Electrochemistry and Redox Properties

The electrochemical characteristics of metal complexes containing this compound are of significant interest for their potential applications in molecular electronics, sensors, and redox-controlled catalysis. The interplay of the electron-withdrawing ethynyl moiety and the electron-donating methyl group on the pyridine ring allows for the fine-tuning of the redox potentials of the resulting metal complexes.

Research into the redox properties of related metal-alkynylpyridine systems has provided a foundational understanding. For instance, studies on ruthenium(II) complexes with ethynyl-connected N-methylpyridinium electron acceptors have demonstrated that the metal-to-ligand charge-transfer (MLCT) excitations can be systematically tuned. rsc.org The oxidation of the ruthenium center in such complexes is a key electrochemical event, with the Ru(II)/Ru(III) couple being sensitive to the nature of the ligands. rsc.orgresearchgate.net In many ruthenium polypyridyl complexes, the metal-based Ru(II) to Ru(III) oxidation occurs at positive potentials, while ligand-based reductions are observed at negative potentials. rsc.orgrsc.org

The table below summarizes hypothetical electrochemical data for a series of metal complexes with this compound, based on trends observed in related compounds. This data is illustrative and intended to provide a framework for understanding the expected redox behavior.

Complex (Hypothetical)Metal CenterOxidation Potential (V vs. Fc/Fc+)Reduction Potential (V vs. Fc/Fc+)Redox Process
[Ru(bpy)₂(this compound)]²⁺Ru(II)+0.95-1.40Ru(II)/Ru(III)
[Fe(bpy)₂(this compound)]²⁺Fe(II)+0.70-1.65Fe(II)/Fe(III)
[PdCl₂(this compound)₂]Pd(II)+1.20-1.10Pd(II)/Pd(I)
[Cu(this compound)₄]⁺Cu(I)+0.50-1.80Cu(I)/Cu(II)

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for these exact complexes is not widely available.

Catalytic Applications of Metal-2-Ethynyl-6-methylpyridine Complexes

Metal complexes incorporating this compound are promising candidates for a variety of catalytic transformations, owing to the unique combination of a coordinating pyridine nitrogen and a reactive ethynyl group. The steric and electronic properties of this ligand can influence the activity and selectivity of the metal center in catalytic cycles.

Palladium complexes, in particular, are widely utilized in cross-coupling reactions. While specific studies on palladium-2-ethynyl-6-methylpyridine catalysts are limited, the broader class of palladium-phosphine and palladium-N-heterocyclic carbene (NHC) complexes are highly effective for reactions like the Sonogashira coupling, which involves the coupling of a terminal alkyne with an aryl or vinyl halide. organic-chemistry.orgresearchgate.netresearchgate.netsapub.org The this compound ligand itself contains the requisite alkyne functionality, suggesting its potential role as both a ligand and a substrate in certain catalytic scenarios. Palladium(II) β-oxoiminatophosphane complexes have shown high efficiency in Sonogashira couplings under mild, copper-free conditions. organic-chemistry.org

Rhodium complexes are another important class of catalysts, known for their activity in reactions such as hydroamination and hydroformylation. acs.orgrsc.org The hydroamination of alkynes, the addition of an N-H bond across a carbon-carbon triple bond, can be catalyzed by rhodium(I) complexes. acs.org The regioselectivity of such reactions is often dictated by the catalyst system. acs.org The presence of the pyridine nitrogen in this compound could facilitate the coordination of the rhodium center, positioning the ethynyl group for subsequent catalytic transformations.

Gold catalysts have also emerged as powerful tools for the activation of alkynes. rsc.orgnih.govacs.orgrsc.org Gold(I) complexes can activate alkynes towards nucleophilic attack, enabling a wide range of organic transformations. nih.govacs.org The catalytic activity of gold complexes with pyridine-based ligands has been demonstrated in the reduction of nitroarenes. rsc.org

The table below provides a summary of potential catalytic applications for metal complexes of this compound, with representative yields and conditions drawn from analogous systems.

Catalytic ReactionMetal CatalystSubstrate 1Substrate 2ProductYield (%)
Sonogashira Coupling[PdCl₂(PPh₃)₂(this compound)]Aryl HalideTerminal AlkyneDisubstituted Alkyne85-95
Hydroamination[Rh(COD)Cl]₂ / this compoundAlkyneAmineEnamine/Imine70-90
Alkyne Hydration[AuCl(SMe₂)] / this compoundAlkyneWaterKetone80-98

Note: The data in this table is representative of typical yields for these reaction types using related catalyst systems and is for illustrative purposes.

Biological and Medicinal Chemistry Research Applications

Modulation of Metabotropic Glutamate (B1630785) Receptors (mGluRs)

Metabotropic glutamate receptors (mGluRs) are G protein-coupled receptors that play a modulatory role in the central nervous system (CNS). The mGluR5 subtype, in particular, is a major target for therapeutic intervention in a range of neurological and psychiatric disorders, including anxiety, depression, and addiction. nih.govnih.govnih.gov Targeting mGluR5 allosterically—at a site distinct from the glutamate binding site—offers a more nuanced approach to "fine-tune" neurotransmission compared to direct activation or blockade. nih.govacs.org

2-Ethynyl-6-methylpyridine belongs to a class of compounds that act as negative allosteric modulators (NAMs) of the mGlu5 receptor. nih.govnih.gov NAMs decrease the receptor's response to the endogenous agonist, glutamate. acs.orgacs.org This class of molecules is exemplified by the potent and selective mGluR5 antagonist 2-methyl-6-(phenylethynyl)pyridine (MPEP), which serves as a foundational tool for research in this area. nih.govnih.govnih.gov Derivatives of this compound are analogues of MPEP and have been synthesized and evaluated for their ability to inhibit mGluR5 activity. nih.govresearchgate.net

Research has identified numerous derivatives within this chemical series that exhibit potent NAM activity. For instance, compounds such as 2-((3-methoxyphenyl)ethynyl)-6-methylpyridine (B535857) and 3-((6-methylpyridin-2-yl)ethynyl)benzonitrile are powerful mGluR5 antagonists with IC₅₀ values in the low nanomolar range. acs.org These compounds function noncompetitively, binding to an allosteric site to inhibit receptor function. researchgate.net

The exploration of structure-activity relationships (SAR) has been crucial in optimizing the potency of MPEP-related compounds, including derivatives of this compound. gu.se Studies have systematically altered various parts of the molecular scaffold to understand their impact on mGluR5 antagonism. nih.govnih.gov

Key findings from SAR studies include:

Substitution on the Phenyl Ring: Modifications to the phenyl ring attached to the ethynyl (B1212043) group significantly influence potency. Introducing a methoxy (B1213986) group at the meta-position, as in 2-((3-methoxyphenyl)ethynyl)-6-methylpyridine (IC₅₀ = 8 nM), maintains high potency. acs.org A nitrile group at the same position results in an even more potent compound, 3-((6-methylpyridin-2-yl)ethynyl)benzonitrile (IC₅₀ = 0.4 nM). acs.org

Replacement of the Phenyl Ring: Replacing the phenyl ring with other aromatic systems, such as a thiazole (B1198619) ring, has also yielded highly potent antagonists. researchgate.net

Modifications to the Pyridine (B92270) Ring: Changes to the pyridine ring itself are also critical. For example, moving the methyl group from position 6 to position 5, as in 2-((3-methoxyphenyl)ethynyl)-5-methylpyridine, leads to a decrease in potency (IC₅₀ = 114 nM). acs.orgresearchgate.net Replacing the 6-methyl group with a 6-methoxy group dramatically reduces activity (IC₅₀ = 1961 nM), highlighting the importance of this specific substituent for receptor binding. acs.org

Table 1: SAR Data for this compound Derivatives as mGlu5 NAMs

The mechanism of action for this compound and its analogues as mGluR5 NAMs involves binding to a common allosteric site located within the seven-transmembrane (7TM) domain of the receptor. acs.orgportico.org This binding pocket is distinct from the orthosteric site where glutamate binds. nih.govacs.org By occupying this allosteric site, these NAMs induce a conformational change in the receptor that prevents or reduces its activation, even when glutamate is present. acs.org

Studies have confirmed that the binding site for these compounds is the same as that for MPEP. portico.org The negative modulation is coupled to downstream signaling pathways. For example, the action of MPEP has been shown to be dependent on protein kinase C (PKC), specifically the epsilon isoform (PKCε). nih.gov The mGluR5 receptor is coupled to PKCε through a phosphatidylinositol-3 kinase (PI3K)-dependent pathway, and antagonism by MPEP reduces the phosphorylation of PKCε. nih.gov This indicates that the inhibitory effect of this class of compounds is mediated through specific intracellular signaling cascades.

Anticancer and Antineoplastic Activity

Nitrogen-containing heterocyclic compounds, including pyridine derivatives, are a significant class of molecules in cancer research due to their ability to interact with various biological targets involved in cell proliferation and survival. nih.gov

Research has demonstrated that derivatives of this compound possess cytotoxic effects against various cancer cell lines. A closely related compound, 2-Methyl-6-((trimethylsilyl)ethynyl)pyridine, which shares the core this compound structure, has shown significant dose-dependent inhibition of cell viability in human breast cancer (MCF-7) and cervical cancer (HeLa) cells. The potency against the MCF-7 cell line was notable, with a reported IC₅₀ value of 15 µM. Another derivative, CH7057288, which incorporates the this compound-4-carboxamide structure, has shown selective inhibitory effects on tumor cells by targeting tyrosine receptor kinases (TRK). invivochem.com

Table 2: Anticancer Activity of a this compound Derivative

The antineoplastic mechanism for this class of compounds is an area of active investigation. For related pyridine derivatives, proposed mechanisms include the induction of apoptosis (programmed cell death) in cancer cells. For instance, in vitro studies on similar structures showed they could trigger apoptosis, suggesting this is a primary pathway for their anticancer effects.

Furthermore, research on 2-Methyl-6-((trimethylsilyl)ethynyl)pyridine suggests its mechanism involves the disruption of cellular metabolism. This compound was found to alter the expression levels of key metabolic enzymes, which in turn affects cellular energy production and homeostasis, ultimately leading to reduced cell viability. For derivatives like CH7057288, the mechanism is more direct, involving the inhibition of specific enzyme families, such as tyrosine receptor kinases, which are crucial for cancer cell signaling and growth. invivochem.com

Antimicrobial and Antibacterial Properties

The emergence of multidrug-resistant microbes has spurred the search for novel antimicrobial agents. d-nb.info Pyridine derivatives are among the many heterocyclic compounds investigated for this purpose. mdpi.com Specifically, ethynylpyridine structures have shown promise, particularly in the context of photodynamic therapy. nih.govacs.org

While studies on this compound itself are not extensively detailed in the provided results, research on structurally related carbazole-based ethynylpyridine salts demonstrates significant antibacterial activity. nih.govacs.org Two such compounds, 3,6-bis[2-(1-methylpyridinium)ethynyl]-9-pentyl-carbazole diiodide (BMEPC) and 3,6-bis[2-(1-methylpyridinium)ethynyl]-9-methyl-carbazole diiodide (BMEMC), have been evaluated against the Gram-negative bacterium Escherichia coli. nih.govacs.org

These cationic photosensitizers exhibit both dark toxicity and enhanced, laser-induced toxicity. nih.govacs.org The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium, was determined for these compounds against E. coli. The results show a significantly enhanced antibacterial effect when activated by laser light, a hallmark of antimicrobial photodynamic inactivation (aPDI). nih.govacs.orgresearchgate.net For instance, the MIC for BMEPC was found to be in the range of 3.5–6.9 μM under laser irradiation, compared to 6.9–13.8 μM in the dark. nih.govacs.org BMEMC also showed much greater potency with light activation. nih.govacs.org The cationic nature of these molecules is believed to facilitate interaction with the negatively charged bacterial cell membrane. researchgate.net

Table 1: Minimum Inhibitory Concentration (MIC) of Ethynylpyridine Derivatives against E. coli

CompoundConditionMIC Range (μM)
BMEPC With Laser Irradiation (442 nm)3.5 - 6.9
In Dark6.9 - 13.8
BMEMC With Laser Irradiation (442 nm)9.4 - 18.8
In Dark187.5 - 225.0

Data sourced from ACS Omega and ResearchGate. nih.govacs.orgresearchgate.net

Photodynamic inactivation (PDI) is an emerging therapeutic strategy that uses a combination of a photosensitizer (a non-toxic dye), light of a specific wavelength, and oxygen to generate reactive oxygen species (ROS) that are toxic to microbial cells. nih.govmdpi.com This method is particularly attractive because it can overcome conventional antibiotic resistance mechanisms. nih.govnih.gov

The mechanism of PDI generally involves the photosensitizer absorbing light, which excites it to a triplet state. nih.gov This triplet state can then react with molecular oxygen through two main pathways: Type I, which involves electron transfer to form radicals, or Type II, which involves energy transfer to create highly reactive singlet oxygen. nih.gov Both pathways result in oxidative damage to essential cellular components, leading to cell death. mdpi.com

For the carbazole-based ethynylpyridine derivatives BMEPC and BMEMC, studies suggest a specific photoinduced mechanism. nih.govresearchgate.net Electron paramagnetic resonance (EPR) characterization indicated that upon laser irradiation, a nitride radical is generated. nih.gov This photodynamic toxicity, caused by the generation of free radicals, is significantly more potent than the compound's inherent toxicity in the dark. researchgate.net The electrostatic interaction between the cationic photosensitizer and the microbial cell membrane is a crucial first step, allowing the photosensitizer to accumulate where the light-activated ROS can cause maximal damage. researchgate.net

Other Potential Biological Activities

Beyond antimicrobial applications, the pyridine nucleus is a common scaffold in molecules designed for a wide range of biological targets. While direct evidence for this compound is limited, research on related structures suggests potential for other therapeutic activities.

Several studies have demonstrated the anti-inflammatory and analgesic potential of various pyridine derivatives. For example, a series of 2-[(phenylthio)methyl]pyridine derivatives was found to inhibit the dermal reverse passive Arthus reaction in rats, a model of immune-complex-mediated inflammation. nih.gov In another study, certain methyl 6-substituted-3(2H)-pyridazinone-2-ylacetate derivatives showed both analgesic and anti-inflammatory effects in mouse models. nih.gov Specifically, one derivative displayed anti-inflammatory activity comparable to indomethacin, while another was a more potent analgesic than acetylsalicylic acid. nih.gov Furthermore, a novel tetrahydropyran (B127337) derivative demonstrated both antinociceptive and anti-inflammatory effects, with the analgesic action potentially involving the opioid system and the anti-inflammatory effect linked to reduced production of pro-inflammatory cytokines like TNF-α and IL-6. rjpbr.com These findings highlight the potential of heterocyclic compounds, including pyridine-like structures, to modulate pathways involved in pain and inflammation.

The structural motif of this compound is related to compounds with known antiviral and anticonvulsant activities. A series of 4′-ethynyl nucleoside analogs showed potent activity against a wide spectrum of human immunodeficiency virus (HIV) variants, including multidrug-resistant strains. nih.gov These compounds appear to function as nucleoside reverse transcriptase inhibitors. nih.gov In another example, a 7-deaza-6-methyl-9-β-D-ribofuranosylpurine analogue, which shares the 6-methyl substitution pattern, was a potent inhibitor of poliovirus and dengue virus replication. scispace.com

In the realm of neurological disorders, various pyridine derivatives have been investigated for anticonvulsant properties. nih.govscielo.br For instance, N-(2,6-dimethylphenyl)pyridinedicarboximides were found to be active against maximal electroshock (MES) induced seizures in animal models. nih.gov The search for new antiepileptic drugs is an intensive area of medicinal chemistry, exploring numerous heterocyclic agents, including various amides and lactams. researchgate.netsemanticscholar.org The activity of these diverse structures suggests that the pyridine scaffold can be a valuable component in the design of novel central nervous system agents.

Drug Design and Optimization

The this compound scaffold is a valuable building block in drug design and optimization, allowing for systematic modifications to explore structure-activity relationships (SAR). The ethynyl group is particularly useful as it can participate in various chemical reactions, such as cross-coupling, which allows for the synthesis of more complex molecules.

Research on related alkynylpyridine derivatives highlights this utility. For example, 2-Methyl-6-(phenylethynyl)pyridine (MPEP) served as a foundational molecule for developing highly selective antagonists for the metabotropic glutamate subtype 5 (mGlu5) receptor, a target for anxiolytic drugs. acs.org By modifying the MPEP structure, researchers were able to improve potency and selectivity. acs.org Similarly, extensive SAR studies on 2-alkynylpyridine derivatives as mGluR5 antagonists led to the discovery of compounds with nanomolar potency, although challenges such as high metabolic rates were also identified. gu.se

Optimization can also aim to reduce side effects. In one study, researchers designed 2-methoxy-6-methylpyridine (B1310761) as a novel agent for dissolving gallstones. nih.gov It was developed as an alternative to methyl-tertiary butyl ether (MTBE), which has limiting side effects. The new compound, MMP, showed significantly higher efficacy in dissolving cholesterol gallstones in vitro and induced lower levels of apoptosis in gallbladder tissues compared to MTBE in an animal model, demonstrating a successful design optimization. nih.gov

Lead Molecule Identification and Modification

In the realm of drug discovery, a "lead molecule" is a compound that demonstrates a desired biological activity and serves as the starting point for chemical modifications to create a more potent and selective drug. The this compound moiety is a core component of one of the most well-known lead compounds in modern neuroscience research: 2-Methyl-6-(phenylethynyl)pyridine (MPEP). acs.orgnih.gov

MPEP was identified as a potent, selective, and non-competitive antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). nih.gov This receptor is implicated in a variety of CNS disorders, including anxiety, depression, pain, and addiction. nih.gov MPEP's discovery was a critical step in validating mGluR5 as a viable drug target. nih.gov

The structure of MPEP contains the 2-methyl-6-ethynylpyridine core, with the terminal acetylene (B1199291) linked to a phenyl group. Researchers have extensively used this scaffold as a template for creating new analogues, seeking to improve upon the parent compound's properties. The primary strategies for modification involve altering the substituent attached to the ethynyl group or modifying the pyridine ring itself. nih.gov

One key modification was the replacement of MPEP's terminal phenyl ring with a thiazole ring, leading to the development of 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]-pyridine (MTEP). nih.gov This modification aimed to enhance the pharmacological profile of the lead compound. Further research has explored replacing the alkyne bond of the MPEP scaffold with an amide group to generate structurally diverse mGluR5 antagonists. nih.gov These efforts highlight how the this compound framework acts as a versatile template for generating novel chemical entities.

Compound NameStructural CoreModification from Parent ScaffoldPrimary Target
2-Methyl-6-(phenylethynyl)pyridine (MPEP)This compoundAddition of a phenyl group to the ethynyl moietymGluR5
3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]-pyridine (MTEP)This compoundReplacement of the phenyl group with a methyl-thiazolyl groupmGluR5
N-(6-Methylpyridin-2-yl)-substituted aryl amides2-Amino-6-methylpyridineReplacement of the ethynyl linkage with an amide bondmGluR5

Pharmacological Profile Optimization

Following the identification of a lead molecule like MPEP, the subsequent goal is to optimize its pharmacological profile. This process involves fine-tuning the molecule's structure to enhance desirable properties such as potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics, while minimizing off-target effects. acs.org

While MPEP was a groundbreaking tool for studying mGluR5, it possessed certain shortcomings as a potential therapeutic agent, including identified off-target activities and poor aqueous solubility. acs.org Medicinal chemists sought to address these issues by synthesizing new analogues based on the this compound scaffold. acs.org

One successful optimization effort led to the synthesis of 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]-pyridine (MTEP). nih.gov Further modifications focused on the aryl group attached to the ethynyl moiety. For instance, incorporating different substituents on this ring was explored to improve binding affinities and functional potency. nih.gov

Another optimization strategy involves replacing the pyrimidine (B1678525) ring in certain analogues with a 5-fluoropyridin-3-yl ether, which in many cases resulted in slightly superior mGluR5 potency. nih.gov In a different approach, researchers developed picolinamide (B142947) analogues from a benzamide (B126) core. Moving from a 3-fluorophenyl benzamide to an unsubstituted picolinamide core initially reduced potency; however, adding a methyl group at the 6-position of the picolinamide core (mimicking the methyl group in this compound) restored and improved potency. nih.gov These examples demonstrate a systematic approach to refining the pharmacological properties of drug candidates derived from the initial lead structure.

Lead CompoundModification StrategyResulting Compound/SeriesOptimization Goal Achieved
2-Methyl-6-(phenylethynyl)pyridine (MPEP)Replacement of phenyl group with a heterocyclic ring3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]-pyridine (MTEP)Improved pharmacological properties and reduced off-target activity. acs.orgnih.gov
Benzamide-based mGluR5 NAMsCore change to picolinamide and addition of a 6-methyl group6-methylpicolinamide analogsImproved potency compared to unsubstituted picolinamide. nih.gov
Pyridin-2-yl mGluR5 NAMsSubstitution on the pyridin-2-yl amide group5-fluoropyridin-2-yl amide analogsExhibited superior profiles regarding plasma clearance and stability. nih.gov

Q & A

Basic Research Questions

Q. What laboratory synthesis methods are recommended for 2-Ethynyl-6-methylpyridine, and what are their key considerations?

  • Methodological Answer : Synthesis can involve catalytic hydrogenation of alkynyl precursors using PtO₂ or palladium-based catalysts under controlled conditions. For example, hydrogenation of methyl 2-vinyl-pyridine-6-carboxylate derivatives yields ethyl-substituted piperidines, which can be adapted for 2-ethynyl derivatives . Solvent-free protocols with sodium ethoxide as a base (e.g., for pyridine-carbonitrile derivatives) may also be applicable, ensuring high atom efficiency and reduced environmental impact . Safety measures include using inert atmospheres and avoiding exposure to strong acids/bases .

Q. How should this compound be stored to maintain stability during experiments?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) at temperatures below 4°C. Avoid prolonged exposure to moisture, strong oxidizing agents, or extreme pH conditions, as these may degrade the compound or trigger hazardous reactions . Regularly monitor storage conditions using stability-indicating assays like HPLC .

Q. What analytical techniques are essential for verifying the purity of this compound?

  • Methodological Answer : Combine chromatographic (HPLC, GC-MS) and spectroscopic methods (¹H/¹³C NMR, FT-IR) for cross-validation. NMR can confirm structural integrity, while FT-IR identifies functional groups (e.g., ethynyl C≡C stretches at ~2100 cm⁻¹) . Purity assessments should include elemental analysis or mass spectrometry to detect trace impurities .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR, IR) for this compound derivatives be resolved?

  • Methodological Answer : Discrepancies often arise from solvent effects, tautomerism, or impurities. Use multi-technique validation:

  • Compare experimental IR spectra with computational predictions (e.g., DFT) to confirm vibrational modes .
  • Perform variable-temperature NMR to detect dynamic equilibria or conformational changes .
  • Cross-reference with X-ray crystallography data for unambiguous structural assignments .

Q. What strategies optimize the design of this compound-based coordination complexes for catalytic applications?

  • Methodological Answer :

  • Ligand Design : Modify steric/electronic properties by substituting the ethynyl or methyl groups to tune metal-ligand binding affinity .
  • Experimental Validation : Use UV-Vis, EPR, and magnetic susceptibility measurements to assess metal complex stability and redox behavior .
  • Computational Support : Employ DFT to predict reaction pathways and compare with experimental kinetic data .

Q. How can researchers address discrepancies between theoretical predictions and experimental outcomes in the reactivity of this compound?

  • Methodological Answer :

  • Error Analysis : Quantify uncertainties in computational models (e.g., basis set limitations, solvent effects) and validate with controlled experiments .
  • Sensitivity Testing : Vary reaction parameters (temperature, catalyst loading) to identify conditions where theory and experiment converge .
  • Collaborative Workflows : Integrate synthetic, spectroscopic, and computational teams to iteratively refine models .

Methodology and Data Integrity

Q. What protocols ensure reproducibility in studies involving this compound?

  • Methodological Answer :

  • Documentation : Record detailed synthetic procedures, including catalyst batches, solvent purity, and reaction times .
  • Raw Data Management : Archive raw spectral data and chromatograms in appendices, with processed data in the main text to support conclusions .
  • Ethical Reporting : Disclose conflicts of interest and adhere to institutional safety guidelines to maintain credibility .

Q. What safety protocols are critical when handling this compound in aqueous or acidic environments?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal. Avoid drain contamination; use chemical waste containers compliant with local regulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.